3-Methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N2O2. It consists of a pyrazole ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
It has been used in the synthesis of metal complexes that exhibit catalytic activity .
Mode of Action
It’s known that it can form complexes with metals, which then exhibit catalytic properties .
Result of Action
It’s known that metal complexes derived from it can exhibit green fluorescence and have catalytic properties .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand in the formation of metal complexes. These complexes have been shown to exhibit luminescence and electrocatalytic properties . The compound interacts with enzymes and proteins, such as succinate dehydrogenase, where it acts as an inhibitor. This interaction is crucial in the context of its use in fungicides, where it inhibits the mitochondrial respiration chain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a succinate dehydrogenase inhibitor affects the electron transport chain, leading to alterations in cellular respiration and energy production . This can result in changes in cell proliferation and apoptosis, particularly in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes like succinate dehydrogenase by binding to the active site, preventing the normal substrate from accessing the enzyme. This inhibition disrupts the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS) generation . These molecular interactions can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound in vitro and in vivo has been associated with sustained inhibition of cellular respiration and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits succinate dehydrogenase without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and damage to cellular structures . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical inhibition without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial respiration. It interacts with enzymes such as succinate dehydrogenase, leading to inhibition of the electron transport chain . This interaction affects metabolic flux and metabolite levels, resulting in altered energy production and increased ROS generation. The compound’s role in these pathways highlights its potential as a therapeutic agent in conditions involving mitochondrial dysfunction.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach the target enzymes and proteins to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the mitochondria is particularly important for its role as a succinate dehydrogenase inhibitor, as this is where the enzyme is located. The compound’s activity is thus closely linked to its ability to reach and interact with its target within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with carbon dioxide under basic conditions. This reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is usually conducted at elevated temperatures to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce 3-methyl-1H-pyrazole-4-methanol .
Scientific Research Applications
3-Methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a difluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.
3-Aminopyrazole-4-carboxylic acid:
Uniqueness
3-Methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methyl group and a carboxylic acid group on the pyrazole ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYXPDTFLUERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961104 | |
Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40704-11-8 | |
Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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